1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione
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Overview
Description
1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione is an anthraquinone derivative characterized by its unique molecular structureThe molecular formula of this compound is C18H16O4, and it has a molecular weight of 296.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione typically involves the condensation of benzoic acid derivatives with appropriate reagents. . The reaction conditions often involve refluxing in the presence of concentrated sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl and propoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as α-glucosidase, through competitive or non-competitive inhibition . Additionally, its quinone structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: This compound has a similar anthraquinone core but differs in the substituent groups.
2-(propoxymethyl)anthracene-9,10-dione: Another derivative with a propoxymethyl group at a different position.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: This compound has different functional groups attached to the anthraquinone core.
Uniqueness: 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione (often referred to as an anthraquinone derivative) is a compound of significant interest due to its diverse biological activities. Anthraquinones are well-known for their roles in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the modification of existing anthraquinone derivatives through various organic reactions. The compound can be synthesized via a series of steps including alkylation and oxidation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that this compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin. The mechanism of action is believed to involve the intercalation into DNA, leading to disruption of replication and transcription processes.
Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|
MDA-MB-231 (Breast) | 2.5 | Comparable |
DU-145 (Prostate) | 3.0 | Slightly less potent |
SNB-19 (Glioblastoma) | 1.8 | More potent |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial activity against various pathogens. It has shown moderate activity against Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Bacillus subtilis | 100 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, disrupting normal function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Topoisomerases : Similar to other anthraquinones, it may inhibit topoisomerase enzymes critical for DNA replication.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Cancer Cell Lines : In a study involving various human cancer cell lines, this compound demonstrated significant antiproliferative effects with IC50 values indicating effective cytotoxicity at low concentrations .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections .
Properties
CAS No. |
174568-53-7 |
---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-hydroxy-2-(propoxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-2-9-22-10-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,2,9-10H2,1H3 |
InChI Key |
WPCREHHUCXTTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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